5-Chloro-2-isobutoxypyridine-3-boronic acid

Overview

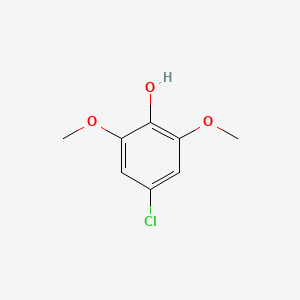

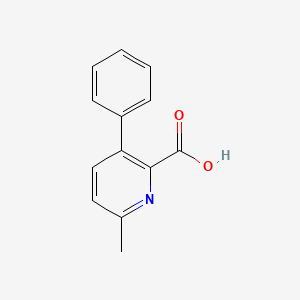

Description

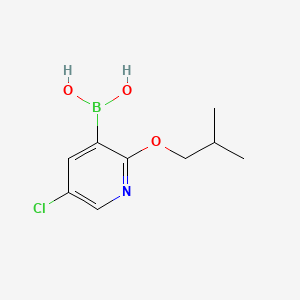

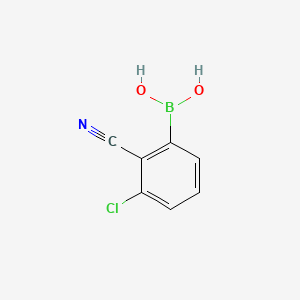

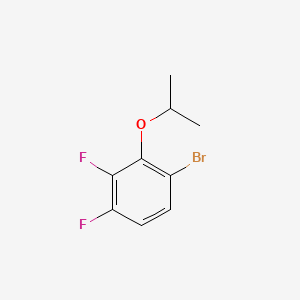

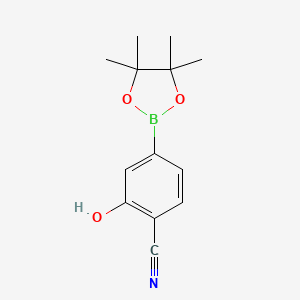

5-Chloro-2-isobutoxypyridin-3-ylboronic acid is a chemical compound with the molecular formula C9H13BClNO3 and a molecular weight of 229.47 . It is used in various chemical reactions and has a CAS number of 1217501-42-2 .

Synthesis Analysis

The synthesis of 5-Chloro-2-isobutoxypyridin-3-ylboronic acid can be achieved through Suzuki–Miyaura coupling . This is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. The success of this method originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .Molecular Structure Analysis

The molecular structure of 5-Chloro-2-isobutoxypyridin-3-ylboronic acid can be found in various chemical databases . The InChI key for this compound is RMJKPMVBIIUTRL-UHFFFAOYSA-N .Chemical Reactions Analysis

5-Chloro-2-isobutoxypyridin-3-ylboronic acid can participate in various chemical reactions. For instance, it can be used in Suzuki–Miyaura coupling reactions .Physical and Chemical Properties Analysis

The boiling point of 5-Chloro-2-isobutoxypyridin-3-ylboronic acid is predicted to be 373.5±52.0 °C, and its density is predicted to be 1.25±0.1 g/cm3 . The compound should be stored at a temperature of 2-8°C .Scientific Research Applications

Solvent Extraction and Boron Recovery

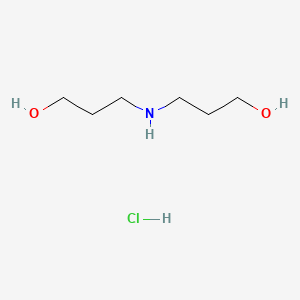

Boronic acids have been shown to play a crucial role in the solvent extraction of boron from aqueous solutions. Research conducted by Karakaplan et al. (2004) highlights the efficiency of aliphatic 1,3‐diols synthesized from β‐hydroxy carbonyl compounds for extracting boric acid, with a notable recovery rate of boron using sodium hydroxide solution (Karakaplan et al., 2004).

Catalysis in Organic Synthesis

Boronic acids have been identified as versatile catalysts in organic synthesis. Hashimoto et al. (2015) reported the use of chiral boronic acid in the aza-Michael addition of hydroxamic acid to quinone imine ketals, achieving highly enantioselective reactions. This finding underlines the potential of boronic acids in facilitating complex organic reactions with high enantioselectivity (Hashimoto et al., 2015).

Fluorescence Quenching and Sensing Applications

The fluorescence quenching properties of boronic acid derivatives have been explored for potential sensing applications. Studies by Geethanjali et al. (2015) on the fluorescence quenching of boronic acid derivatives by aniline in alcohols suggest the role of these compounds in developing fluorescence-based sensors (Geethanjali et al., 2015).

Green Chemistry and Environmental Applications

Boronic acids contribute to the development of green chemistry solutions. Arnold et al. (2008) synthesized new derivatives of N,N-di-isopropylbenzylamine-2-boronic acid, demonstrating their efficacy as catalysts for direct amide formation between carboxylic acids and amines under ambient conditions, highlighting the role of boronic acids in sustainable chemical processes (Arnold et al., 2008).

Synthesis of Complex Molecules

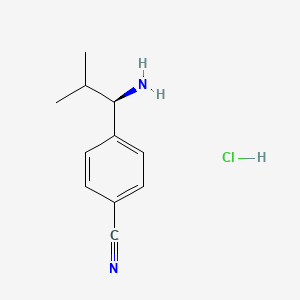

The research also extends to the synthesis of complex molecules, where boronic acids serve as building blocks for constructing sophisticated chemical structures. The synthesis of MK-1064, a radioligand for imaging orexin-2 receptor, demonstrates the application of boronic acid derivatives in medicinal chemistry and drug discovery (Gao et al., 2016).

Safety and Hazards

5-Chloro-2-isobutoxypyridin-3-ylboronic acid is harmful by inhalation, in contact with skin, and if swallowed . It is recommended to avoid breathing its dust, fume, gas, mist, vapours, or spray. Protective gloves, clothing, eye protection, and face protection should be worn when handling this compound .

Future Directions

The future directions of 5-Chloro-2-isobutoxypyridin-3-ylboronic acid could involve its use in the preparation of other chemical compounds. For instance, it can be used as an intermediate in the preparation of positron emission tomography (PET) radioligand . It can also be used in the synthesis of orexin 2 receptor antagonist (2-SORA) MK-1064 .

Mechanism of Action

Target of Action

Boronic acids, including this compound, are commonly used in suzuki-miyaura cross-coupling reactions . These reactions are widely applied in the synthesis of various organic compounds, suggesting that the compound could interact with a broad range of molecular targets.

Mode of Action

The compound likely interacts with its targets through the Suzuki-Miyaura cross-coupling reaction . This reaction involves the coupling of an organoboron compound (like 5-Chloro-2-isobutoxypyridine-3-boronic acid) with a halide or pseudo-halide using a palladium catalyst . The process is mild and functional group tolerant, making it a versatile tool in organic synthesis .

Biochemical Pathways

The suzuki-miyaura cross-coupling reaction, in which this compound participates, is a key step in the synthesis of many organic compounds . Therefore, it can be inferred that the compound could influence a wide range of biochemical pathways depending on the specific context of its use.

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific context of its use. As a participant in the Suzuki-Miyaura cross-coupling reaction, the compound contributes to the formation of new carbon-carbon bonds . This could lead to the synthesis of a wide range of organic compounds, each with its own potential effects at the molecular and cellular levels.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction requires a palladium catalyst and a base . The reaction’s efficiency can be affected by the choice of these reagents, as well as factors such as temperature and solvent . The compound’s stability could also be influenced by conditions such as pH and temperature .

Biochemical Analysis

Biochemical Properties

5-Chloro-2-isobutoxypyridine-3-boronic acid plays a crucial role in biochemical reactions, particularly in the Suzuki-Miyaura coupling reaction, which is widely used in organic synthesis for forming carbon-carbon bonds . This compound interacts with enzymes and proteins involved in these reactions, facilitating the formation of complex organic molecules. The nature of these interactions often involves the formation of covalent bonds between the boronic acid group and the active sites of enzymes, leading to the activation or inhibition of enzymatic activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods, leading to a reduction in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies may result in cumulative effects on cellular function, including alterations in cell signaling pathways and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways, gene expression, and cellular metabolism. Threshold effects have been observed, where a specific dosage is required to elicit a measurable response. Additionally, high doses of this compound may result in toxic or adverse effects, including cellular damage and apoptosis .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of enzymes involved in the synthesis and degradation of biomolecules, leading to changes in metabolic pathways. For example, it may affect the activity of enzymes involved in the synthesis of nucleotides, amino acids, and lipids, resulting in alterations in cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, where it can exert its biochemical effects. The distribution of this compound is influenced by its chemical properties, such as solubility and affinity for cellular membranes .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and other regulatory proteins to influence gene expression. Alternatively, it may accumulate in the cytoplasm or other organelles, where it can modulate enzymatic activity and cellular metabolism .

Properties

IUPAC Name |

[5-chloro-2-(2-methylpropoxy)pyridin-3-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BClNO3/c1-6(2)5-15-9-8(10(13)14)3-7(11)4-12-9/h3-4,6,13-14H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMJKPMVBIIUTRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CN=C1OCC(C)C)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90681584 | |

| Record name | [5-Chloro-2-(2-methylpropoxy)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217501-42-2 | |

| Record name | B-[5-Chloro-2-(2-methylpropoxy)-3-pyridinyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1217501-42-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [5-Chloro-2-(2-methylpropoxy)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 1-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B596461.png)

![3-[Nitroso(benzyloxy)amino]-N-[(benzyloxy)carbonyl]-D,L-alanine](/img/structure/B596463.png)

![tert-Butyl 5'-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,3'-pyrrolidine]-8-carboxylate](/img/structure/B596464.png)

![N-Ethyl-4'-hydroxy-[1,1'-biphenyl]-3-carboxamide](/img/structure/B596469.png)